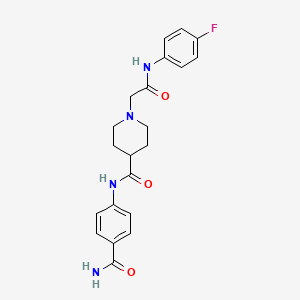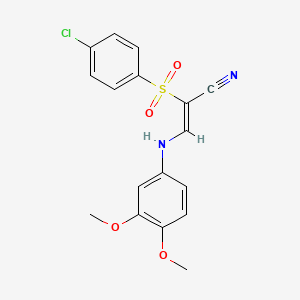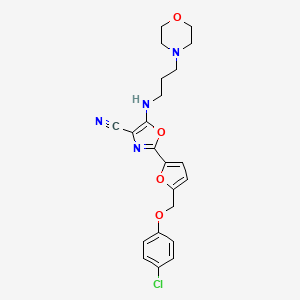![molecular formula C19H21ClN2O B2490614 (Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 1164553-73-4](/img/structure/B2490614.png)
(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide involves key steps like condensation reactions between appropriate ketones and aldehydes, followed by amination reactions. For example, a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride, showcasing the typical approach to synthesizing such molecules (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by specific bond lengths and angles, as well as by the presence of certain functional groups that dictate their reactivity and physical properties. The structure often includes a core chalcone scaffold with various substituents that influence the compound's overall behavior and interaction with other molecules. The molecular structure of a related compound, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, determined by X-ray diffraction, reflects the typical geometrical parameters observed in this class of compounds, such as bond lengths and angles that are crucial for its chemical properties (Prasanth et al., 2015).
Scientific Research Applications
Crystal Structure and Spectroscopic Analysis
- The crystal structure and spectroscopic properties (FT-IR, FT-Raman, NMR) of related compounds have been studied, providing insights into their molecular conformation and electronic properties. Such studies are crucial for understanding the physicochemical characteristics and potential applications of organic compounds in materials science and molecular engineering (Prasanth et al., 2015).
Anticonvulsant Properties
- Some related enaminones have shown potential as anticonvulsants. The crystal structures of these compounds were determined, and their conformations analyzed, contributing to the understanding of their bioactive properties and potential therapeutic applications (Kubicki et al., 2000).
Catalytic Applications
- Organometallic complexes involving similar structural motifs have been explored for their catalytic activities, including arylation and alkenylation of C(sp3)–H bonds. This research highlights potential applications in synthetic chemistry and material science (Ilies et al., 2017).
Antiviral Research
- Studies on compounds with related structures have identified potential antiviral properties, such as inhibiting Zika virus replication. This suggests possible pharmaceutical applications for compounds with similar chemical frameworks in combating viral infections (Riva et al., 2021).
Synthesis and Structural Characterization
- The synthesis and structural analysis of compounds with related chemical structures have been documented, offering a foundation for the development of new materials with potential applications in nanotechnology, drug delivery, and molecular electronics (Johnson et al., 2006).
Antimicrobial and Anti-inflammatory Activities
- Research on derivatives of similar compounds has revealed antimicrobial and anti-inflammatory activities, suggesting their potential for developing new therapeutic agents (Limban et al., 2011).
properties
IUPAC Name |
(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-3-22(4-2)17-12-10-16(11-13-17)21-19(23)14-9-15-7-5-6-8-18(15)20/h5-14H,3-4H2,1-2H3,(H,21,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIYXXFKSQTYGQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)



![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)
